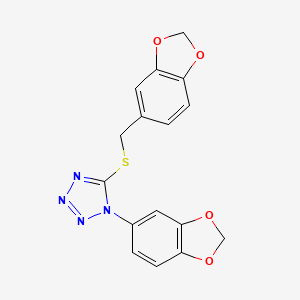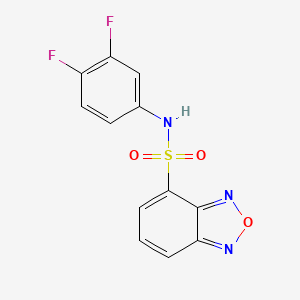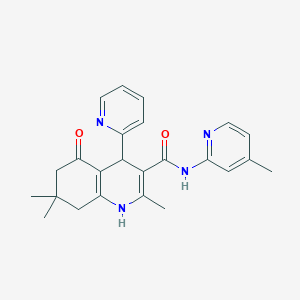![molecular formula C18H21N3O5S B3467908 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3467908.png)
1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group and a nitrobenzenesulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Introduction of the nitrobenzenesulfonyl group: The nitrobenzenesulfonyl group can be added through a sulfonation reaction using 4-nitrobenzenesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-[(4-HYDROXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE.
Reduction: Formation of 1-[(4-METHOXYPHENYL)METHYL]-4-(4-AMINOBENZENESULFONYL)PIPERAZINE.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-allergic properties.
Biological Studies: It serves as a tool compound to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The methoxyphenyl and nitrobenzenesulfonyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects, such as anti-inflammatory or anti-allergic responses .
Comparison with Similar Compounds
1-[(4-METHOXYPHENYL)METHYL]PIPERAZINE: Lacks the nitrobenzenesulfonyl group, resulting in different biological activity.
4-(4-NITROBENZENESULFONYL)PIPERAZINE: Lacks the methoxyphenyl group, affecting its binding properties and efficacy.
Uniqueness: 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the methoxyphenyl and nitrobenzenesulfonyl groups, which confer specific chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-17-6-2-15(3-7-17)14-19-10-12-20(13-11-19)27(24,25)18-8-4-16(5-9-18)21(22)23/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZKMANCBZDTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[9-(3-ethoxy-4-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B3467833.png)

![3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 3-methylbenzoate](/img/structure/B3467852.png)
![1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)piperidine-4-carboxamide](/img/structure/B3467857.png)
![methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B3467867.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-(4-morpholinylcarbonothioyl)-1H-indole](/img/structure/B3467876.png)
![1-[(2-FLUOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3467888.png)
![1-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3467903.png)
![1-[(3-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3467904.png)
![1-(4-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467915.png)
![1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3467921.png)
![1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3467926.png)
